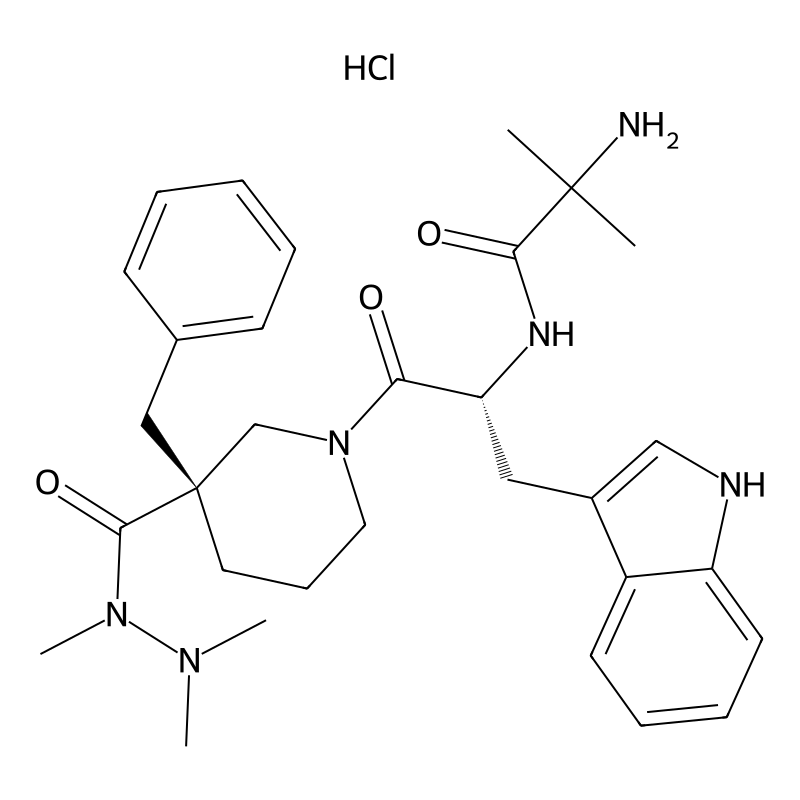

Anamorelin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anamorelin hydrochloride, also known by its developmental code names ONO-7643, RC-1291, and ST-1291, is a small molecule that acts as a ghrelin mimetic. Ghrelin is a hormone produced in the stomach that stimulates appetite and promotes growth hormone release [].

Mechanism of Action

Anamorelin hydrochloride mimics the effects of ghrelin by binding to the ghrelin receptor in the hypothalamus. This activation leads to increased appetite stimulation, improved gut motility, and stimulation of growth hormone secretion [].

Research Focus: Cancer Anorexia-Cachexia Syndrome

The primary focus of scientific research on Anamorelin hydrochloride lies in its potential to treat cancer anorexia-cachexia syndrome (CACS). CACS is a complex metabolic syndrome characterized by muscle wasting, weight loss, fatigue, and anorexia (loss of appetite) that significantly reduces a patient's quality of life and prognosis [].

Studies have shown that Anamorelin hydrochloride can effectively improve appetite, increase lean body mass, and improve functional capacity in patients with CACS associated with various cancers [].

Ongoing Research Areas

While Anamorelin hydrochloride is already approved for the treatment of CACS in some countries, research is ongoing to explore its potential applications in other areas.

- Other causes of cachexia: Researchers are investigating the use of Anamorelin hydrochloride for treating cachexia associated with chronic obstructive pulmonary disease (COPD), heart failure, and chronic kidney disease.

- Sarcopenia: Studies are being conducted to assess the effectiveness of Anamorelin hydrochloride in managing sarcopenia, which is the age-related loss of muscle mass and function.

Anamorelin hydrochloride is a synthetic compound classified as a non-peptide, orally active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). It is primarily developed for the treatment of cancer cachexia and anorexia, particularly in patients with non-small cell lung cancer. The compound mimics the action of ghrelin, a hormone that stimulates appetite and promotes growth hormone release. Anamorelin hydrochloride is chemically identified as (3R)-1-(2-methylalanyl-D-tryptophyl)-3-(phenylmethyl)-3-piperidine-carboxylic acid 1,2,2-trimethylhydrazide hydrochloride, with a molecular formula of C₃₁H₄₂N₆O₃ and a molar mass of 546.716 g/mol .

Interaction with GHSR

Anamorelin hydrochloride acts as a selective agonist of the ghrelin receptor (GHSR), mimicking the effects of the natural hormone ghrelin []. Binding to GHSR stimulates the release of growth hormone (GH) and increases levels of insulin-like growth factor 1 (IGF-1) without affecting other hormones [].

Appetite Stimulation and Muscle Wasting Reduction

GH and IGF-1 promote protein synthesis and reduce protein breakdown, leading to increased muscle mass and appetite stimulation []. This mechanism offers potential to counteract the muscle wasting and anorexia associated with cancer cachexia [].

- Dissolution: Anamorelin free base is dissolved in an organic solvent.

- Reaction: Hydrochloric acid is added to this solution, leading to protonation of the anamorelin free base.

- Phase Separation: The mixture separates into organic and aqueous phases.

- Isolation: Anamorelin hydrochloride is then isolated from the aqueous phase through appropriate extraction techniques .

The controlled molar ratio of anamorelin to hydrochloric acid (typically less than or equal to 1:1) is crucial to minimize the formation of undesirable byproducts like anamorelin dihydrochloride .

Anamorelin hydrochloride exhibits significant biological activity as a selective agonist for GHSR-1a, leading to various physiological effects:

- Growth Hormone Release: It stimulates the release of growth hormone and insulin-like growth factor 1 (IGF-1), contributing to anabolic effects such as increased muscle mass and appetite enhancement .

- Appetite Stimulation: Clinical trials have shown that anamorelin can significantly increase food intake in patients suffering from cancer cachexia .

- Lean Body Mass Increase: Anamorelin administration has been associated with increases in lean body mass without affecting other hormonal levels such as prolactin or cortisol .

The synthesis methods for anamorelin hydrochloride involve various techniques aimed at optimizing yield and purity. Key methods include:

- Controlled Reaction Conditions: Maintaining precise control over temperature and molar ratios during synthesis helps achieve desired product characteristics.

- Extraction Techniques: Methods such as liquid-liquid extraction are employed to separate the product from reaction mixtures effectively .

- Purification Processes: High-performance liquid chromatography (HPLC) is often utilized for purification and analysis of the final product to ensure compliance with safety and efficacy standards .

Anamorelin hydrochloride's primary application lies in its potential therapeutic use for treating cancer cachexia and anorexia. It aims to improve:

- Nutritional Status: By enhancing appetite and food intake.

- Quality of Life: Through increased muscle mass and strength in patients undergoing cancer treatment.

- Clinical Trials: As of recent reports, it has completed Phase III clinical trials but faced regulatory challenges regarding its approval for market use due to concerns about its efficacy and safety profile .

Studies on anamorelin's interactions reveal its potential effects on various biological pathways:

- Ghrelin Receptor Binding: Anamorelin competitively inhibits ghrelin binding to GHSR-1a, demonstrating significant agonistic activity with an effective concentration (EC₅₀) value of 0.74 nM .

- Metabolite Activity: Its metabolites, such as M4 and M6, also exhibit competitive inhibition but with varying affinities compared to the parent compound .

- Safety Pharmacology: Investigations into its effects on multiple organ systems have shown that anamorelin does not significantly affect cardiovascular or central nervous system functions at therapeutic doses .

Similar Compounds

Several compounds share structural or functional similarities with anamorelin hydrochloride. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ghrelin | Naturally occurring peptide hormone | Directly stimulates appetite and GH release |

| Growth Hormone Secretagogue 6 (GHS6) | Agonist of GHSR | Peptide-based; shorter half-life |

| Capromorelin | Ghrelin receptor agonist | Used in veterinary medicine; similar effects |

| MK-0677 | Non-peptide GHSR agonist | Longer half-life; used in obesity research |

| JMV 1843 | Selective GHSR agonist | Investigated for metabolic disorders |

Anamorelin's uniqueness lies in its specific action on GHSR-1a without affecting other hormonal pathways significantly, making it a targeted therapeutic option for cancer-related cachexia and anorexia .

Optimization of Hydrochloride Salt Formation Processes

The formation of anamorelin hydrochloride represents a critical step in the pharmaceutical manufacturing process, requiring precise control of stoichiometric ratios and reaction conditions to achieve optimal product quality. The synthetic pathway involves the controlled reaction between anamorelin free base and hydrochloric acid, with particular emphasis on maintaining the desired monohydrochloride form while minimizing formation of unwanted dihydrochloride species [1] [2].

The traditional approach utilizing hydrochloric acid gas dissolved in organic solvents has demonstrated significant limitations, particularly regarding residual solvent content and batch-to-batch consistency. This method typically results in residual solvent concentrations ranging from 30,000 to 50,000 parts per million, substantially exceeding pharmaceutical acceptability standards [2]. Furthermore, the uncontrolled precipitation inherent in this approach leads to variable chloride content, even when stoichiometric ratios below 1.0 are employed [1].

Modern optimization strategies focus on aqueous-organic two-phase systems, where anamorelin free base is dissolved in an appropriate organic solvent, typically isopropyl acetate, followed by controlled addition of diluted hydrochloric acid in water [1] [2]. The optimal molar ratio of hydrochloric acid to anamorelin ranges from 0.93 to 0.97, with this controlled stoichiometry preventing excessive chloride incorporation that could lead to dihydrochloride formation and subsequent product instability [2].

The reaction mechanism involves the migration of protonated anamorelin from the organic phase into the aqueous phase, where homogeneous distribution facilitates controlled monohydrochloride formation [2]. Temperature control during this process is maintained between 25°C and 65°C, with initial heating to confirm complete dissolution followed by controlled cooling to optimize crystal nucleation [2].

Alternative organic solvents, including 2-methyltetrahydrofuran, have been investigated and demonstrate comparable performance to isopropyl acetate in terms of product quality, while offering similar reductions in residual solvent content [2]. The choice of organic solvent is governed by several critical factors: enhanced solubility of anamorelin free base compared to water, reduced solubility of anamorelin monohydrochloride compared to water, limited miscibility with water, and favorable azeotropic properties or lower boiling point than water [2].

Solid-State Characterization Techniques in Bulk Production

Comprehensive solid-state characterization of anamorelin hydrochloride encompasses multiple analytical techniques essential for ensuring consistent product quality and regulatory compliance. X-ray powder diffractometry serves as the primary technique for confirming the amorphous nature of spray-dried anamorelin monohydrochloride [2] [3]. The amorphous state is characterized by broad diffraction halos rather than sharp crystalline peaks, with patterns substantially corresponding to established reference standards [2].

Infrared spectroscopy provides complementary structural information, utilizing potassium bromide pellet preparation with analysis conducted using Fourier-transform infrared spectrophotometry. The technique employs a resolution of 2 wavenumbers with 16 scanning repetitions to ensure adequate signal-to-noise ratios [2]. Characteristic absorption bands confirm molecular structure and detect potential chemical interactions or degradation products [2].

Differential scanning calorimetry analysis reveals thermal transitions critical for processing and storage conditions. The amorphous form of anamorelin monohydrochloride exhibits glass transition behavior rather than sharp melting points characteristic of crystalline materials [2]. Temperature scanning typically ranges from ambient conditions to 200°C with controlled heating rates of 10°C per minute to identify thermal events [2].

Particle size distribution analysis employs laser diffraction techniques to characterize the physical properties influencing formulation behavior. Spray-dried anamorelin monohydrochloride typically exhibits median particle sizes (D50) ranging from 16 to 25 micrometers, with D10 values of 1.6 to 7.3 micrometers and D90 values of 16.8 to 52.5 micrometers [2]. These parameters directly influence flow properties, compressibility, and dissolution characteristics [2].

Bulk density measurements provide essential information for pharmaceutical processing, with values typically ranging from 0.27 to 0.32 grams per milliliter for spray-dried material [2]. Karl Fischer water content determination ensures moisture levels remain within acceptable limits, typically 2.0 to 2.5 percent, critical for product stability [2].

Surface area analysis and porosity measurements complement particle size data, providing insights into powder behavior during formulation processes. The amorphous nature of spray-dried anamorelin monohydrochloride contributes to enhanced apparent solubility compared to crystalline forms, directly impacting bioavailability characteristics [2].

Impurity Profiling and Stability-Indicating Analytical Methods

Impurity profiling of anamorelin hydrochloride requires sophisticated analytical methodologies capable of detecting, identifying, and quantifying trace-level contaminants and degradation products. High-performance liquid chromatography serves as the primary analytical platform, employing ultraviolet detection at 220 nanometers wavelength for routine impurity monitoring [2] [4].

The analytical method development encompasses stability-indicating conditions capable of resolving anamorelin from potential degradation products. Seven distinct impurity peaks have been characterized with relative retention times ranging from 0.34 to values greater than unity [2]. Each impurity exhibits unique retention behavior, facilitating individual quantification and trending analysis during stability studies [2].

Impurity A represents a particularly significant degradation product requiring specialized monitoring. This compound exhibits a relative retention time of 0.34 when anamorelin retention time is normalized to unity, with a distinctive high-performance liquid chromatography response factor of 1.53 relative to anamorelin [5] [6]. The formation of Impurity A correlates with excess chloride content in formulated products, necessitating careful control during tablet manufacturing [5].

Gas chromatographic analysis addresses residual solvent content, employing flame ionization detection with specialized headspace sampling techniques [2]. The analytical conditions utilize a DB624 column with helium carrier gas, temperature programming from 40°C to 250°C, and injection temperatures of 150°C [2]. This methodology achieves detection limits of approximately 10 parts per million for most organic volatile impurities [2].

Mass spectrometric identification of unknown impurities employs high-resolution tandem mass spectrometry, providing structural elucidation capabilities essential for safety assessment [7] [8]. The fragmentation pattern of anamorelin shows characteristic ions at mass-to-charge ratios of 276.2069, 202.1227, and 174.1278, facilitating identification of structurally related impurities [8].

Ion chromatographic analysis monitors inorganic impurities, particularly chloride content, which directly impacts product stability [2]. Potentiometric titration using silver nitrate provides precise quantification of chloride content, with results calculated using the atomic weight of chlorine and sample weight [2]. Target chloride content ranges from 5.8 to 6.2 weight percent, corresponding to the desired monohydrochloride stoichiometry [2].

Stability-indicating analytical methods demonstrate specificity under forced degradation conditions, including acidic, basic, oxidative, photolytic, and thermal stress testing [9]. These studies confirm analytical method capability to resolve degradation products from the parent compound, ensuring reliable quality control throughout product lifecycle [9].

The analytical methods employ validated parameters including linearity ranges, precision, accuracy, specificity, and robustness according to International Council for Harmonisation guidelines [2] [4]. Lower limits of quantification typically achieve 0.01 percent for related substances, enabling detection of trace-level impurities [2].

Method validation encompasses inter-batch reproducibility, with chloride content variation limited to no more than 7 percent between production batches, demonstrating robust analytical control [2]. This consistency reflects both analytical method reliability and manufacturing process control, essential for regulatory compliance and patient safety [2].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Treatment of cancer related cachexia

Pharmacology

ATC Code

KEGG Target based Classification of Drugs

Rhodopsin family

Ghrelin

GHSR [HSA:2693] [KO:K04284]

Other CAS

Wikipedia

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Abstract: BACKGROUND: Anamorelin HCl (ANAM) is a novel, orally active, ghrelin receptor agonist in clinical development for the treatment of cancer cachexia. We report in vitro and in vivo studies evaluating the preclinical pharmacologic profile of ANAM.METHODS: Fluorescent imaging plate reader and binding assays in HEK293 and baby hamster kidney cells determined the agonist and antagonist activity of ANAM, and its affinity for the ghrelin receptor. Rat pituitary cells were incubated with ANAM to evaluate its effect on growth hormone (GH) release. In vivo, rats were treated with ANAM 3, 10, or 30 mg/kg, or control orally, once daily for 6 days to evaluate the effect on food intake (FI) and body weight (BW), and once to assess GH response. In pigs, single (3.5 mg/kg) or continuous (1 mg/kg/day) ANAM doses were administered to assess GH and insulin-like growth factor (IGF-1) response.RESULTS: ANAM showed significant agonist and binding activity on the ghrelin receptor, and stimulated GH release in vitro. In rats, ANAM significantly and dose-dependently increased FI and BW at all dose levels compared with control, and significantly increased GH levels at 10 or 30 mg/kg doses. Increases in GH and IGF-1 levels were observed following ANAM administration in pigs.CONCLUSION: ANAM is a potent and highly specific ghrelin receptor agonist with significant appetite-enhancing activity, leading to increases in FI and BW, and a stimulatory effect on GH secretion. These results support the continued investigation of ANAM as a potential treatment of cancer anorexia-cachexia syndrome.